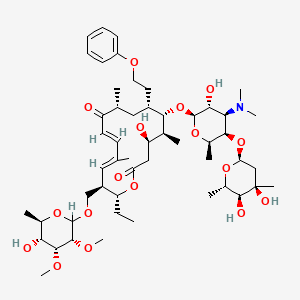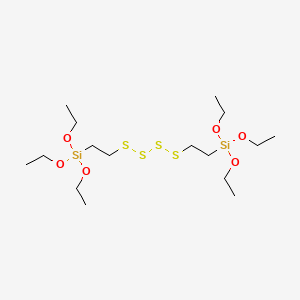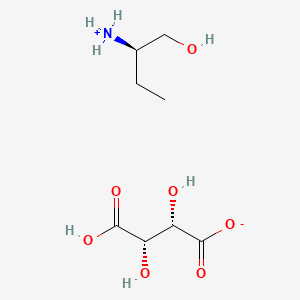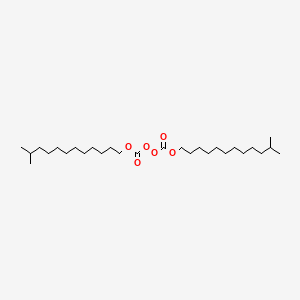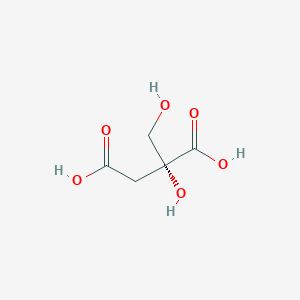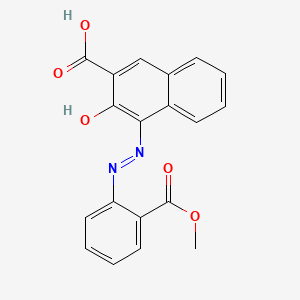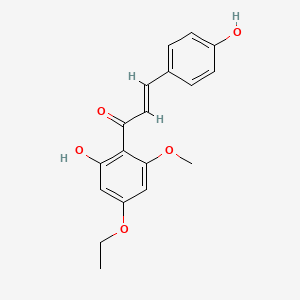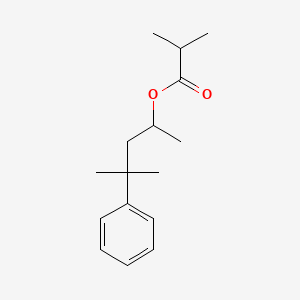
1,3-Dimethyl-3-phenylbutyl isobutyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl-3-phenylbutyl isobutyrate: is an organic compound with the molecular formula C16H24O2 and a molecular weight of 248.36 g/mol . It is also known by its systematic name 2-Methylpropanoic acid 1,3-dimethyl-3-phenylbutyl ester . This compound is a type of ester, which is a class of organic compounds derived from carboxylic acids and alcohols.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3-Dimethyl-3-phenylbutyl isobutyrate can be synthesized through the esterification reaction between 1,3-dimethyl-3-phenylbutanol and isobutyric acid . The reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions to drive the reaction to completion.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar esterification processes but may utilize continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the reaction and simplify the separation process .
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Dimethyl-3-phenylbutyl isobutyrate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Potassium permanganate or chromic acid in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Major Products Formed:
Hydrolysis: 1,3-dimethyl-3-phenylbutanol and isobutyric acid.
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Applications De Recherche Scientifique
1,3-Dimethyl-3-phenylbutyl isobutyrate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1,3-dimethyl-3-phenylbutyl isobutyrate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release its constituent alcohol and acid, which may then interact with various biological systems. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
Isobutyric acid: A carboxylic acid with the formula C4H8O2 .
1,3-Dimethyl-3-phenylbutanol: An alcohol with the formula C12H18O .
Comparison: 1,3-Dimethyl-3-phenylbutyl isobutyrate is unique due to its ester functional group, which imparts distinct chemical properties and reactivity compared to its constituent alcohol and acid. Its ester bond makes it more susceptible to hydrolysis and allows it to participate in a wider range of chemical reactions .
Propriétés
Numéro CAS |
93981-81-8 |
|---|---|
Formule moléculaire |
C16H24O2 |
Poids moléculaire |
248.36 g/mol |
Nom IUPAC |
(4-methyl-4-phenylpentan-2-yl) 2-methylpropanoate |
InChI |
InChI=1S/C16H24O2/c1-12(2)15(17)18-13(3)11-16(4,5)14-9-7-6-8-10-14/h6-10,12-13H,11H2,1-5H3 |
Clé InChI |
SEVWLTKTZSJZRJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)OC(C)CC(C)(C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


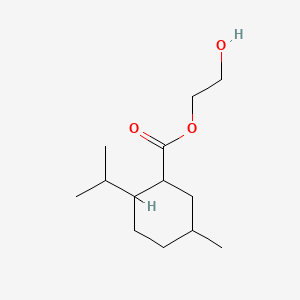
![2-[[(1,2-Benzisothiazol-3-yloxy)methyl]methylamino]ethanol](/img/structure/B12686968.png)

